molecular formula C23H24N4O2S B2618837 3-methyl-8-((4-methylbenzyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 384374-83-8

3-methyl-8-((4-methylbenzyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2618837
CAS No.: 384374-83-8
M. Wt: 420.53
InChI Key: OZYIQYPGLQZNGI-UHFFFAOYSA-N
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Description

“3-methyl-8-((4-methylbenzyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-methyl-8-((4-methylbenzyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the methyl, benzylthio, and phenylpropyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, thiols, and phenylpropyl bromide, under conditions such as refluxing in organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

“3-methyl-8-((4-methylbenzyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: Investigating its interactions with biological macromolecules or its potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: Potential use in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of “3-methyl-8-((4-methylbenzyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “3-methyl-8-((4-methylbenzyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione” include other substituted purines, such as:

    Caffeine: A well-known stimulant with a similar purine core.

    Theobromine: Found in chocolate, with similar stimulant properties.

    Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

What sets “this compound” apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it a valuable compound for research and development in various scientific and industrial fields.

Properties

IUPAC Name

3-methyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-16-10-12-18(13-11-16)15-30-23-24-20-19(21(28)25-22(29)26(20)2)27(23)14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13H,6,9,14-15H2,1-2H3,(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYIQYPGLQZNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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